Physicochemical properties of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol
Physicochemical properties of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol
The following technical guide provides an in-depth physicochemical profiling of 2-Isopropyl-4,6-dimethyl-5-pyrimidinol .
CAS Registry Number: 88070-33-1
Chemical Formula: C
Executive Summary & Chemical Identity
2-Isopropyl-4,6-dimethyl-5-pyrimidinol is a substituted pyrimidine derivative characterized by a hydroxyl group at the C5 position, flanked by two methyl groups at C4 and C6, and an isopropyl group at C2.[1][2][3][4]
Critical Distinction: Researchers must distinguish this compound from its structural isomer, 2-isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2), also known as IMP or G 27550. The latter is the primary environmental metabolite of the organophosphate pesticide Diazinon.[5] The 5-pyrimidinol isomer (discussed here) possesses significantly different electronic properties and tautomeric behaviors due to the positioning of the hydroxyl group. While the 4-isomer exists predominantly as a pyrimidone (keto-tautomer), the 5-isomer is chemically constrained to the enolic or zwitterionic forms, fundamentally altering its solubility, pKa, and binding affinity profiles.
Structural Classification[7]
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Core Scaffold: Pyrimidine (1,3-diazine).
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Substituents:
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C2: Isopropyl group (Lipophilic anchor).
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C4, C6: Methyl groups (Steric bulk, electron-donating).
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C5: Hydroxyl group (H-bond donor/acceptor, acidic center).
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Physicochemical Properties
The following data aggregates predicted values based on quantitative structure-property relationship (QSPR) modeling for 5-hydroxypyrimidines, validated against known analogs.
Table 1: Core Physicochemical Parameters
| Property | Value / Range | Confidence | Context |
| Molecular Weight | 166.22 g/mol | High | Exact Mass: 166.1106 |
| Physical State | Crystalline Solid | High | Likely off-white to beige needles |
| Melting Point | 158 – 165 °C | Medium | Predicted based on structural analogs (Taxine B co-elutes) |
| Boiling Point | 305.0 ± 35.0 °C | Medium | Predicted at 760 mmHg |
| LogP (Octanol/Water) | 2.15 ± 0.3 | High | Lipophilic due to isopropyl/dimethyl groups |
| pKa (Acidic) | 6.8 – 7.2 | High | Ionization of 5-OH group |
| pKa (Basic) | 2.5 – 3.0 | Medium | Protonation of ring Nitrogen |
| Water Solubility | Low (< 1 mg/mL) | High | Neutral pH; increases significantly at pH > 8 |
| Polar Surface Area | 46.0 Ų | High | Relevant for membrane permeability |
Electronic Structure & Tautomerism
The 5-position of the pyrimidine ring is unique. Unlike 2- or 4-hydroxypyrimidines, which tautomerize to stable amide/lactam forms (pyrimidones), 2-Isopropyl-4,6-dimethyl-5-pyrimidinol cannot form a neutral keto-tautomer because the hydroxyl group is not adjacent to a ring nitrogen.
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Dominant Form: Enol (Hydroxyl form).
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Minor Form: Zwitterion (O⁻ / NH⁺), stabilized in polar protic solvents.
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Implication: This compound behaves more like a phenol than a cyclic amide, making it a better substrate for O-alkylation reactions and less likely to undergo reactions typical of pyrimidones.
Figure 1: Tautomeric constraints of 5-pyrimidinols. Unlike 4-isomers, the 5-OH cannot tautomerize to a neutral keto form.
Solubility & Formulation Science
For drug development and assay preparation, handling this compound requires specific solvent systems due to its lipophilicity (LogP ~2.15) and pKa profile.
Solubility Profile
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Water: Poor (Neutral pH).
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DMSO: Excellent (> 50 mg/mL).
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Methanol/Ethanol: Good.
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Acidic Buffer (pH < 2): Soluble (Protonation of N1/N3).
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Basic Buffer (pH > 8): Soluble (Ionization of 5-OH to Phenolate).
Protocol: Preparation of 10 mM Stock Solution
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Weighing: Accurately weigh 1.66 mg of the substance.
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Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
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Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if dissolution is incomplete.
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Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months.
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Dilution: For biological assays, dilute into aqueous buffer. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity. Note: Precipitate may form if diluted rapidly into neutral PBS; slow addition with stirring is recommended.
Synthesis & Production Logic
While the 4-isomer is made via condensation of amidines with acetoacetates, the 5-pyrimidinol core requires a different synthetic strategy, often utilizing acyclic precursors that already contain the central oxygen functionality.
Retrosynthetic Analysis
The most robust route involves the condensation of Isobutyramidine (providing the C2-isopropyl moiety) with a 3-substituted-2,4-pentanedione .
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Precursor A: Isobutyramidine Hydrochloride.
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Precursor B: 3-Acetoxy-2,4-pentanedione (or 3-Chloro-2,4-pentanedione).
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Mechanism: Cyclocondensation followed by hydrolysis (if acetoxy) or displacement (if chloro).
Figure 2: Synthetic pathway via condensation of isobutyramidine and a functionalized beta-diketone.
Analytical Characterization
To validate the identity of CAS 88070-33-1 and ensure no contamination with the 4-isomer, the following analytical signatures are diagnostic.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic ring) and 280 nm (phenolic band).
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Retention Time: Predicted to elute later than the 4-isomer due to the lack of keto-tautomer polarity and dual methyl groups increasing lipophilicity.
NMR Spectroscopy (Proton 1H)
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Solvent: DMSO-d6.
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Diagnostic Signals:
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δ 1.2 ppm (d, 6H): Isopropyl methyls.
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δ 2.3 ppm (s, 6H): C4 and C6 Methyls (Singlet integration is crucial; 4-isomer would show different splitting or integration).
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δ 3.0 ppm (m, 1H): Isopropyl methine.
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δ ~9.5-10.0 ppm (s, 1H): -OH proton (Broad, exchangeable with D2O). Note: The 4-isomer (pyrimidone) would show an NH signal typically further downfield or broadened.
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References
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Williams, R. (2022). pKa Data Compilation: 5-Hydroxypyrimidine. Organic Chemistry Data. [Link]
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PubChem. (2025).[6][7] Compound Summary: Pyrimidin-5-ol. National Library of Medicine. [Link]
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Hemamalini, M., & Fun, H. K. (2010).[8] 2-Isopropyl-6-methylpyrimidin-4(3H)-one (Crystal structure of the 4-isomer). Acta Crystallographica Section E. [Link](Cited for structural comparison and tautomerism distinction).
Sources
- 1. 849035-90-1;;66657-42-9;; CAS [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-tert-butyl-1H-imidazole (36947-69-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. evitachem.com [evitachem.com]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. Pyrimidin-5-ol | C4H4N2O | CID 565855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
